N-(4-Aminophenyl)-3,3-dimethylbutanamide
Descripción
N-(4-Aminophenyl)-3,3-dimethylbutanamide is a chemical entity characterized by the molecular formula C₁₂H₁₈N₂O. evitachem.com Its structure features a central amide linkage connecting a 4-aminophenyl group to a 3,3-dimethylbutanamide (B1266541) moiety. This combination of an aromatic amine and a sterically hindered alkyl group provides a unique chemical profile that has drawn attention in various research domains.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 35048-83-6 |
In the realm of contemporary organic and medicinal chemistry, compounds featuring both amide and aminophenyl groups are of significant interest. The amide bond is a cornerstone of peptide and protein structures and is present in a vast number of pharmaceutical agents due to its metabolic stability and ability to participate in hydrogen bonding. The 4-aminophenyl moiety is a common feature in many biologically active molecules and serves as a versatile precursor for the synthesis of more complex structures. This compound, therefore, is situated at the intersection of these two important functional groups, making it a relevant subject for investigation in drug discovery and organic synthesis. evitachem.com
The study of amide derivatives has a rich history that is deeply intertwined with the development of organic chemistry and biochemistry. The elucidation of the peptide bond by Emil Fischer in the early 20th century was a pivotal moment that highlighted the fundamental role of amides in biological systems. Since then, the synthesis and application of amide derivatives have expanded exponentially. From the development of nylon and other polyamide materials to the discovery of countless amide-containing pharmaceuticals, this class of compounds has been central to scientific and technological advancements. The continued exploration of novel amide derivatives like this compound is a testament to the enduring importance of this functional group in scientific inquiry.
A core research scaffold is a foundational molecular structure upon which a variety of derivatives can be built to explore structure-activity relationships. This compound possesses several features that make it a valuable scaffold. The primary aromatic amine group is a key reactive site that can be readily modified through reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups.
For instance, the synthesis of N-(4-aminophenyl)-substituted benzamides is a common strategy in the development of therapeutic agents. researchgate.net While specific research on the derivatives of this compound is not extensively documented, the general principle of using the N-(4-aminophenyl) moiety as a scaffold is well-established. For example, related structures have been investigated as precursors for vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which are important in cancer therapy. researchgate.net The 3,3-dimethylbutyl group on the amide nitrogen provides steric bulk, which can influence the molecule's conformation and its interactions with biological targets.
| Reactive Site | Potential Reactions | Resulting Functional Groups |
|---|---|---|
| Aromatic Amine (-NH₂) | Acylation, Alkylation, Sulfonylation, Diazotization | Amides, Secondary/Tertiary Amines, Sulfonamides, Azo Compounds |
| Amide (-NH-) | Alkylation, Hydrolysis | N-Substituted Amides, Carboxylic Acid and Amine |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, Nitrated, or Sulfonated Derivatives |
The utility of this compound and its derivatives extends beyond medicinal chemistry. In materials science, aromatic amines are frequently used as monomers in the synthesis of high-performance polymers such as polyimides and polyamides. These materials are known for their thermal stability, chemical resistance, and excellent mechanical properties. The structure of this compound suggests its potential use as a monomer or a modifying agent in polymer synthesis, where the 3,3-dimethylbutyl group could impart unique solubility and processing characteristics to the resulting polymers.
Furthermore, the aminophenyl moiety is a known chromophore, and its derivatives are often used in the development of dyes and pigments. The specific electronic properties of this compound could be explored for applications in materials with specific optical or electronic functions. While the direct application of this compound in these interdisciplinary fields is not yet widely reported, its chemical structure holds promise for future investigations in these areas.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
N-(4-aminophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)8-11(15)14-10-6-4-9(13)5-7-10/h4-7H,8,13H2,1-3H3,(H,14,15) |
Clave InChI |
VGCYHICAIXJFNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)N |
Origen del producto |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of N 4 Aminophenyl 3,3 Dimethylbutanamide
Development of Novel Synthetic Pathways to N-(4-Aminophenyl)-3,3-dimethylbutanamide
The construction of this compound relies on the strategic formation of its constituent amine and amide functionalities. Modern synthetic chemistry offers several powerful methodologies to achieve this, including reductive amination, direct acylation, and catalytic cross-coupling reactions.
Reductive Amination Strategies for Amine Introduction
Reductive amination is a highly versatile method for forming carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.orgjocpr.com This process is valued for its efficiency and control, avoiding the over-alkylation often encountered in direct alkylation methods. masterorganicchemistry.com
While not the most direct route to the final amide product, reductive amination is a key strategy for synthesizing the crucial p-phenylenediamine (B122844) precursor. For instance, a potential pathway could involve the reductive amination of a suitably protected 4-nitrobenzaldehyde (B150856) derivative with an ammonia (B1221849) source, followed by reduction of the nitro group. A more direct, albeit complex, approach could involve the reaction of 1,4-benzoquinone (B44022) with an appropriate nitrogen source under reductive conditions.
A variety of reducing agents can be employed, with the choice depending on the substrate's reactivity and the desired selectivity. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly common due to their mildness and ability to selectively reduce the protonated imine in the presence of the starting carbonyl group. masterorganicchemistry.comnih.gov
Table 1: Common Reagents for Reductive Amination This table is interactive. You can sort and filter the data.
| Reducing Agent | Typical Substrates | Key Characteristics |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Effective at mildly acidic pH; toxic cyanide byproduct. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Milder and less toxic than NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com |
| Hydrogen (H₂) with Metal Catalyst (Pd, Pt, Ni) | Aldehydes, Ketones | "Greener" option; can sometimes lead to over-reduction of other functional groups. organic-chemistry.org |
Acylation Reactions for Amide Bond Formation
The most direct and common method for synthesizing this compound is the acylation of a p-phenylenediamine derivative. This reaction forms the robust amide bond central to the molecule's structure. The typical procedure involves reacting 1,4-diaminobenzene (p-phenylenediamine) with an activated form of 3,3-dimethylbutanoic acid, most commonly the acyl chloride (3,3-dimethylbutanoyl chloride). researchgate.net
To achieve mono-acylation and prevent the formation of the bis-acylated product, chemists often employ a protecting group strategy or carefully control the stoichiometry of the reactants. A common synthetic route involves the acylation of p-nitroaniline with 3,3-dimethylbutanoyl chloride to form N-(4-nitrophenyl)-3,3-dimethylbutanamide. The nitro group serves as a precursor to the amine, deactivating the ring towards further reaction. Subsequent reduction of the nitro group, typically through catalytic hydrogenation with palladium on carbon (Pd/C), yields the desired this compound. researchgate.netresearchgate.net
Table 2: Representative Acylation Reaction Conditions This table is interactive. You can sort and filter the data.
| Acylating Agent | Amine Substrate | Solvent | Conditions |
|---|---|---|---|
| 3,3-Dimethylbutanoyl chloride | p-Nitroaniline | Dichloromethane (DCM) | Room temperature, 24 hrs. researchgate.net |
| 3,3-Dimethylbutanoic acid | p-Phenylenediamine | N/A (requires coupling agent) | Requires coupling agents like DCC or HATU. |
Catalytic Coupling Methodologies (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.orgacsgcipr.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and milder conditions compared to classical methods like nucleophilic aromatic substitution. wikipedia.org
In the context of synthesizing this compound, the Buchwald-Hartwig reaction could be employed to construct the core aniline (B41778) structure. For example, one could couple 3,3-dimethylbutanamide (B1266541) with p-bromonitrobenzene, followed by the reduction of the nitro group. Alternatively, a more convergent approach would involve coupling an ammonia equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, with a protected 4-bromoaniline (B143363) derivative that already contains the amide moiety. acsgcipr.orgorganic-chemistry.org
The success of the Buchwald-Hartwig amination hinges on the selection of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. wikipedia.org Sterically hindered and electron-rich phosphine ligands have been developed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org
Table 3: Key Components of Buchwald-Hartwig Amination Systems This table is interactive. You can sort and filter the data.
| Component | Examples | Function in Catalytic Cycle |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd-LX]₂[BF₄]₂ | Source of the active Pd(0) catalyst. rsc.org |
| Phosphine Ligand | XPhos, SPhos, JohnPhos, DavePhos | Stabilizes the palladium center and facilitates reductive elimination. rsc.org |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, enabling its coordination to the palladium complex. libretexts.org |
Stereoselective Synthesis of this compound Enantiomers
The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, the principles of stereoselective synthesis are highly relevant for the preparation of chiral derivatives or analogs, which may be necessary for probing stereospecific interactions in biological systems.
Chirality could be introduced into analogs of this compound at several positions, for instance, by modifying the acyl chain to include a stereocenter (e.g., replacing the 3,3-dimethylbutanoyl group with a chiral carboxylic acid derivative). The synthesis of such chiral analogs would require stereoselective methods.
For example, if an analog contained a chiral amine precursor, its synthesis could be achieved via asymmetric reductive amination. jocpr.com This can be accomplished using a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of the imine reduction, leading to an enantiomerically enriched amine. jocpr.comresearchgate.net Similarly, if a ketone precursor were used in a reductive amination pathway, its asymmetric reduction (e.g., using a Corey-Bakshi-Shibata or CBS catalyst) could establish a key stereocenter. researchgate.net
Derivatization and Functionalization Strategies for Research Probes
Derivatization of a lead compound is a cornerstone of medicinal chemistry and chemical biology, allowing for systematic investigation into its biological properties. By modifying the structure of this compound, researchers can create a library of related compounds to explore structure-activity relationships (SAR).
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involve synthesizing a series of analogs of a biologically active compound and evaluating them to determine which structural features are essential for activity. nih.gov For this compound, derivatization can be targeted at several key positions to probe the effects of sterics, electronics, and hydrogen-bonding potential.
Key modification sites include:
The Phenyl Ring: Substituents can be introduced onto the aromatic ring to alter its electronic properties (electron-donating or -withdrawing groups) and steric profile. Halogens, alkyl, alkoxy, or nitro groups can be installed using standard electrophilic aromatic substitution reactions on a suitable precursor.
The Primary Amine (-NH₂): The free amine is a prime handle for functionalization. It can be alkylated to form secondary or tertiary amines or used in reductive amination to introduce a wide variety of substituents. mdpi.com This modification can significantly impact the compound's basicity, polarity, and ability to act as a hydrogen bond donor.
The Amide N-H: While generally less reactive, the amide nitrogen can be alkylated under specific conditions.
The tert-Butyl Group: The bulky tert-butyl group provides a specific steric profile. Synthesizing analogs with different alkyl groups (e.g., isopropyl, cyclohexyl, or phenyl) in this position can reveal the importance of this steric bulk for biological activity.
The goal of these modifications is to identify the key pharmacophoric elements responsible for a compound's activity and to optimize properties like potency, selectivity, and metabolic stability. nih.govmdpi.com
Table 4: Potential Derivatization Strategies for SAR Studies This table is interactive. You can sort and filter the data.
| Modification Site | Potential Substituents (R) | Synthetic Method | Property Probed |
|---|---|---|---|
| Phenyl Ring (Positions 2, 3, 5, 6) | -F, -Cl, -Br, -CH₃, -OCH₃, -CF₃ | Electrophilic Aromatic Substitution | Electronics, Sterics, Lipophilicity |
| Primary Amine (-NH-R) | -CH₃, -CH₂CH₃, -Benzyl, -Cyclohexyl | Reductive Amination, Alkylation | Basicity, H-Bonding, Sterics |
Selective Functional Group Interconversions of the this compound Core
The structure of this compound offers two primary sites for selective functional group interconversion: the aromatic primary amine and the amide linkage. These functionalities allow for a range of chemical modifications to generate diverse analogs.
The primary amino group on the phenyl ring is a versatile handle for various transformations. One of the most significant reactions is diazotization, which converts the amino group into a diazonium salt. This intermediate can then undergo a variety of substitution reactions, including Sandmeyer and Schiemann reactions, to introduce a wide array of substituents such as halogens, cyano, and hydroxyl groups onto the aromatic ring. Furthermore, the amino group can readily undergo acylation with different acylating agents to form a new series of amides or sulfonamides.
The amide bond itself, while generally stable, can be subjected to hydrolysis under acidic or basic conditions to yield p-phenylenediamine and 3,3-dimethylbutanoic acid. This reaction can be useful for cleaving the molecule or for analytical purposes.
Below is a table summarizing potential selective functional group interconversions of this compound:
| Reaction Type | Reagents and Conditions | Product Type | Notes |
| Diazotization & Sandmeyer Reaction | 1. NaNO₂, aq. HCl, 0-5 °C2. CuX (X = Cl, Br, CN) | N-(4-Halophenyl/Cyanophenyl)-3,3-dimethylbutanamide | Allows for the introduction of various substituents onto the aromatic ring. |
| Acylation of Amino Group | Acyl chloride or anhydride, pyridine (B92270) or other base | N-(4-(acylamino)phenyl)-3,3-dimethylbutanamide | Forms a di-acylated derivative. |
| N-Alkylation of Amino Group | Alkyl halide, base (e.g., K₂CO₃) | N-(4-(alkylamino)phenyl)-3,3-dimethylbutanamide | Can lead to mono- and di-alkylated products. |
| Amide Hydrolysis | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), heat | p-Phenylenediamine and 3,3-dimethylbutanoic acid | Cleavage of the amide bond. |
Synthesis of Bioconjugates and Labeled Analogs for Biological Research
The synthesis of bioconjugates and labeled analogs of this compound is crucial for investigating its biological activities and mechanism of action. The primary amino group serves as an excellent point of attachment for various biochemical probes and labels.
Bioconjugation: The amino group can be coupled to biomolecules such as proteins, peptides, or nucleic acids. This is typically achieved by forming a stable amide bond with an activated carboxylic acid on the biomolecule, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Another common strategy involves reacting the amino group with N-hydroxysuccinimide (NHS) esters of the desired molecule to be conjugated.
Labeled Analogs: For tracking and quantification in biological systems, labeled analogs can be synthesized.
Fluorescent Labeling: The amino group can be reacted with fluorescent dyes containing reactive moieties like isothiocyanates or NHS esters (e.g., fluorescein (B123965) isothiocyanate, FITC).
Biotinylation: Biotin can be attached to the amino group, allowing for affinity-based purification or detection using streptavidin conjugates.
Isotopic Labeling: For use in metabolic studies or as internal standards in mass spectrometry, isotopically labeled analogs can be prepared. This can be achieved by using isotopically enriched starting materials, for instance, by incorporating ¹³C or ¹⁴C into the 3,3-dimethylbutanoyl chloride during the initial synthesis.
The following table outlines strategies for the synthesis of bioconjugates and labeled analogs:
| Modification Type | Reagents and Conditions | Purpose |
| Protein Conjugation | Protein-COOH, EDC/NHS | To study interactions with specific proteins. |
| Fluorescent Labeling | Fluorescent dye-NHS ester, basic buffer | For cellular imaging and localization studies. |
| Biotinylation | Biotin-NHS ester, basic buffer | For affinity pulldown assays and detection. |
| Isotopic Labeling | Use of ¹³C or ¹⁴C labeled 3,3-dimethylbutanoyl chloride in synthesis | For metabolic fate and pharmacokinetic studies. |
Mechanistic Studies of Synthetic Reactions Involving the Compound
Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is fundamental for optimizing reaction conditions and predicting outcomes.
A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of a nitro precursor, N-(4-nitrophenyl)-3,3-dimethylbutanamide. researchgate.net This reaction is typically catalyzed by palladium on carbon (Pd/C).
The mechanism of this catalytic reduction is generally understood to involve the following steps:
Adsorption: Both the nitro compound and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.
Hydrogen Activation: The H-H bond in H₂ is weakened and cleaved by the palladium surface, forming reactive palladium-hydride species.
Stepwise Reduction: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group through a series of hydrogen transfer steps on the catalyst surface.
Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active catalytic sites.
The acylation of p-phenylenediamine with 3,3-dimethylbutanoyl chloride to form this compound proceeds through a nucleophilic acyl substitution mechanism. evitachem.com The key intermediate in this reaction is a tetrahedral intermediate.
The reaction pathway can be described as:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is eliminated.
Deprotonation: A base, such as pyridine or another molecule of the amine, removes a proton from the nitrogen atom to yield the final neutral amide product.
The transition state for the formation of the tetrahedral intermediate is the rate-determining step and is influenced by the steric and electronic properties of both reactants.
A kinetic and thermodynamic analysis of the synthesis of this compound can provide insights into reaction efficiency and feasibility.
Kinetics: The rate of the acylation reaction is dependent on several factors:
Nucleophilicity of the Amine: The electron-donating amino group on the p-phenylenediamine enhances the nucleophilicity of the reacting amino group.
Electrophilicity of the Acyl Chloride: The carbonyl carbon of 3,3-dimethylbutanoyl chloride is highly electrophilic.
Steric Hindrance: The bulky tert-butyl group in 3,3-dimethylbutanoyl chloride can sterically hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to less hindered acyl chlorides.
Solvent Effects: Polar aprotic solvents are generally preferred as they can solvate the charged intermediates and transition states.
Despite a comprehensive search for scientific literature, no specific research articles or data pertaining to the Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR), or Quantitative Structure-Activity Relationship (QSAR) of this compound and its analogs could be located.
The chemical compound this compound is documented in chemical databases, and general methods for its synthesis can be inferred from standard organic chemistry principles. evitachem.com However, detailed studies exploring how structural modifications to this molecule affect its biological activity or physicochemical properties are not available in the public domain.
Consequently, it is not possible to provide an article based on the requested outline, as the foundational research data required to discuss the impact of substituent variations, conformational analyses, stereochemical effects, or to develop QSAR models for this specific compound and its derivatives does not appear to have been published.
Further research on this compound and its analogs would be necessary to generate the data required for the comprehensive analysis requested.
Structure Activity Relationship Sar and Structure Property Relationship Spr Research of N 4 Aminophenyl 3,3 Dimethylbutanamide Analogs
Structure-Property Relationship (SPR) Investigations for Research Applications
The field of medicinal chemistry and materials science relies heavily on understanding how a molecule's chemical structure dictates its physical and chemical properties. This principle, known as the Structure-Property Relationship (SPR), allows for the rational design of novel compounds with tailored characteristics. For N-(4-Aminophenyl)-3,3-dimethylbutanamide and its analogs, SPR studies are crucial for optimizing their utility in various research applications, from analytical method development to the prediction of their chemical behavior. This section explores the interplay between structural modifications of the this compound scaffold and its resulting spectroscopic, chromatographic, and theoretical properties.
Influence of Structural Modifications on Spectroscopic Characteristics
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for chemical structure elucidation. The response of a molecule to these techniques is highly dependent on its electronic environment, which can be systematically altered through structural modifications.
NMR Spectroscopy: In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is sensitive to the electron density of its local environment. For analogs of this compound, modifications to the aminophenyl ring significantly impact the chemical shifts of the aromatic protons. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the aromatic ring through resonance and inductive effects. This increased shielding causes the aromatic proton signals to shift to a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the ring, resulting in a deshielding effect and a downfield shift to higher δ values. researchgate.netnih.gov The amide proton (N-H) is also notably affected by substituents, with its chemical shift varying based on changes in π density and intramolecular hydrogen bonding potential. nih.govcopernicus.org
UV-Vis Spectroscopy: The absorption of ultraviolet or visible light by a molecule is associated with the promotion of electrons from a lower energy orbital to a higher one, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For aromatic compounds like this compound, the key electronic transitions are π-π*. The position of the maximum absorbance (λmax) is sensitive to substituents on the phenyl ring. Auxochromic groups, such as the amino (-NH₂) group, possess non-bonding electrons that can be delocalized into the π-system of the ring, effectively extending the chromophore. spcmc.ac.in This n-π conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (red shift) to a longer λmax. spcmc.ac.inresearchgate.net The magnitude of this shift can be further modulated by adding other substituents; EDGs generally enhance the bathochromic shift, while EWGs can have a more complex effect depending on their position. spcmc.ac.in
Interactive Table: Predicted Spectroscopic Properties of this compound Analogs
| Substituent (R) at C4-amino group | Predicted ¹H NMR Shift (Aromatic Protons) | Predicted UV-Vis λmax | Rationale |
| -H (Parent Compound) | Baseline ~6.6-7.0 ppm | Baseline ~240 nm | Reference compound with amino auxochrome. |
| -CH₃ (Electron Donating) | Upfield Shift (< ~6.6-7.0 ppm) | Bathochromic Shift (> ~240 nm) | EDG increases electron shielding and extends conjugation. |
| -OCH₃ (Strong Electron Donating) | Strong Upfield Shift | Strong Bathochromic Shift | Strong resonance effect from the methoxy group significantly increases shielding and lowers the HOMO-LUMO gap. |
| -Cl (Electron Withdrawing) | Downfield Shift (> ~6.6-7.0 ppm) | Slight Bathochromic Shift | Halogens are inductively withdrawing but can donate electron density via resonance, leading to a net deshielding but slight red shift. |
| -NO₂ (Strong Electron Withdrawing) | Strong Downfield Shift | Significant Bathochromic Shift | The nitro group is a powerful chromophore itself and extends conjugation, causing a large red shift, while its strong inductive effect deshields protons. |
Optimization of Chromatographic Separation Parameters through Structural Design
The separation of chemical compounds by techniques like High-Performance Liquid Chromatography (HPLC) is governed by the differential partitioning of analytes between a stationary phase and a mobile phase. The retention behavior of a molecule is a direct consequence of its structural properties, primarily its polarity and hydrophobicity. By strategically modifying the structure of this compound, its chromatographic properties can be fine-tuned to achieve optimal separation from impurities or other components in a mixture.
In Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, retention time is primarily dictated by the analyte's hydrophobicity. Quantitative Structure-Retention Relationships (QSRR) studies demonstrate that more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. researchgate.netresearchgate.net The hydrophobicity of an this compound analog can be systematically adjusted:
Increasing Hydrophobicity: Introducing nonpolar functional groups, such as alkyl chains (e.g., ethyl, propyl) onto the aromatic ring or the amino group, will increase the molecule's nonpolar surface area. This leads to stronger hydrophobic interactions with the C18 stationary phase and a corresponding increase in retention time.
The relationship between structure and hydrophobicity can be quantified using the partition coefficient (LogP), which is the ratio of a compound's concentration in an octanol/water system. A higher LogP value indicates greater hydrophobicity and predicts a longer retention time in RP-HPLC.
Interactive Table: Predicted Chromatographic Behavior of this compound Analogs in RP-HPLC
| Structural Modification | Predicted LogP | Predicted RP-HPLC Retention Time | Rationale for Change in Retention |
| Parent Compound | Baseline | Baseline | Reference compound. |
| Add a methyl group to the ring | Increase | Increased | Increased nonpolar character enhances interaction with the stationary phase. |
| Add a hydroxyl group to the ring | Decrease | Decreased | Increased polarity enhances solubility in the mobile phase, leading to faster elution. |
| N-alkylation (e.g., N-ethyl) | Increase | Increased | The addition of an alkyl group increases overall hydrophobicity. |
| Add a carboxylic acid group to the ring | Decrease | Decreased | The highly polar carboxyl group significantly reduces hydrophobic interactions with the stationary phase. |
Theoretical Predictions of Molecular Stability and Reactivity based on Structure
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the intrinsic stability and reactivity of molecules before they are synthesized. By calculating various quantum chemical descriptors, researchers can gain insight into how structural modifications to this compound will influence its chemical behavior. rasayanjournal.co.in
A key concept in this area is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. emerginginvestigators.org
Large HOMO-LUMO Gap: A molecule with a large ΔE is generally more stable and less reactive. It requires more energy to excite an electron from the HOMO to the LUMO, making it kinetically stable. emerginginvestigators.orgrjpn.org
Small HOMO-LUMO Gap: A small ΔE indicates that the molecule is more reactive and less stable. It is more polarizable and readily participates in chemical reactions. researchgate.net
Interactive Table: Theoretical Reactivity Predictions for this compound Analogs
| Substituent (R) on Phenyl Ring | Predicted Effect on HOMO Energy | Predicted HOMO-LUMO Gap (ΔE) | Predicted Molecular Stability/Reactivity |
| -H (Parent Compound) | Baseline | Baseline | Reference stability and reactivity. |
| -CH₃ (Electron Donating) | Raise | Decrease | Less stable, more reactive. |
| -NH₂ (Strong Electron Donating) | Strongly Raise | Significant Decrease | Least stable, most reactive. |
| -Cl (Electron Withdrawing) | Lower | Increase | More stable, less reactive. |
| -NO₂ (Strong Electron Withdrawing) | Strongly Lower | Significant Increase | Most stable, least reactive. |
Mechanistic Research on Biological Interactions of N 4 Aminophenyl 3,3 Dimethylbutanamide
Elucidation of Molecular Targets and Binding Mechanisms
Comprehensive searches of scientific databases yielded no studies that have elucidated the specific molecular targets of N-(4-Aminophenyl)-3,3-dimethylbutanamide. While the general chemical structure of the compound, featuring a 4-aminophenyl group, suggests potential for various biochemical interactions, specific research to identify its binding partners within a biological system is not publicly available. evitachem.com
Application of Target Identification Methodologies (e.g., Chemical Proteomics, Affinity-Based Probes)
There is no evidence in the reviewed literature of the application of target identification methodologies, such as chemical proteomics or the use of affinity-based probes, to this compound. These advanced techniques are instrumental in identifying the cellular proteins that a small molecule interacts with, thereby revealing its potential mechanism of action. However, it appears these methods have not yet been applied to this particular compound in published research.
Validation of Putative Biological Targets through Biochemical and Genetic Approaches
As no putative biological targets for this compound have been identified in the literature, there are consequently no studies validating such targets through biochemical or genetic approaches. Such validation is a critical step in confirming the direct interaction and functional effect of a compound on its proposed target.
Characterization of Ligand-Receptor Binding Kinetics and Thermodynamics
No data is available regarding the characterization of the binding kinetics (e.g., association and dissociation rates) or the thermodynamic parameters of the interaction between this compound and any potential biological receptor. These studies are essential for a quantitative understanding of the affinity and nature of the compound-target interaction.
Enzymatic Modulation and Inhibition Studies
The scientific literature lacks any studies focused on the potential enzymatic modulation or inhibition by this compound. Therefore, no information is available on its effects on enzyme activity.
Investigation of Enzyme-Compound Interactions and Inhibition Kinetics
No investigations into the interactions between this compound and any specific enzymes have been published. Consequently, there is no data on its inhibition kinetics, such as the determination of IC50 or Ki values.
Determination of Specific Mechanistic Classes of Enzyme Inhibition (e.g., Competitive, Non-Competitive)
In the absence of any identified enzyme inhibition activity, there has been no determination of the mechanistic class of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound.
Based on the conducted research, there is no publicly available scientific literature detailing the mechanistic biological interactions of the chemical compound this compound. The search for information regarding its effects on cellular pathway modulation, intracellular signaling cascades, gene and protein expression, and cellular phenotypes did not yield any specific research findings.
Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the specified subsections. The compound does not appear to be a subject of published research in the areas outlined in the user's request.
Computational and Theoretical Chemistry Approaches in N 4 Aminophenyl 3,3 Dimethylbutanamide Research
Quantum Chemical Analysis
Quantum chemical analysis employs the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These methods are fundamental to understanding molecular reactivity, spectroscopic characteristics, and potential reaction mechanisms.
Electronic Structure Calculations (e.g., HOMO-LUMO Energies, Electrostatic Potentials)
Electronic structure calculations, typically performed using Density Functional Theory (DFT) or other ab initio methods, provide deep insights into the distribution of electrons within a molecule.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For N-(4-Aminophenyl)-3,3-dimethylbutanamide, one would expect the HOMO to be localized primarily on the electron-rich aminophenyl group, while the LUMO would likely be distributed across the aromatic system.
Electrostatic Potentials: Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the molecule's surface. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a hypothetical MEP map of this compound, negative potential (typically colored red) would be expected around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be anticipated around the hydrogen atoms of the amine group.
Interactive Table: Hypothetical Electronic Properties of this compound This table is for illustrative purposes, as specific experimental or calculated data is not available.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations can predict various spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. By comparing calculated shifts with experimental spectra, researchers can confirm the molecular structure. For this compound, calculations would predict distinct signals for the aromatic protons, the amide proton, the protons of the dimethylbutanamide group, and the amine protons.
IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum can also be calculated. These theoretical frequencies correspond to specific bond stretches, bends, and other molecular vibrations. Key predicted frequencies for this molecule would include N-H stretching of the amine and amide groups, C=O stretching of the amide, and C-N stretching.
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be used to model the mechanism of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. Such studies could, for example, elucidate the mechanism of its synthesis or its metabolic pathways.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insights into the behavior of molecules on a larger scale, including their interactions with other molecules and their dynamic properties.
Ligand-Protein Docking for Binding Mode Prediction
If this compound were being investigated as a potential drug candidate, ligand-protein docking would be a critical computational tool. This technique predicts the preferred orientation of the molecule when it binds to a target protein. The results can help to understand the binding affinity and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time. For this compound, MD simulations could reveal its conformational flexibility, showing how the dimethylbutanamide side chain can rotate and fold. Furthermore, these simulations can incorporate solvent molecules to study how the molecule behaves in a solution, providing a more realistic model of its properties in a biological environment.
Binding Free Energy Calculations in Complex Biological Systems
In the realm of computational drug discovery, the accurate prediction of protein-ligand binding affinities is a cornerstone for identifying and optimizing lead compounds. Binding free energy calculations offer a quantitative measure of the strength of the interaction between a ligand, such as this compound, and its biological target. These calculations are computationally intensive but provide a more rigorous prediction of binding affinity compared to simpler scoring functions used in molecular docking.
Several methods are employed to calculate binding free energy, with the most common being endpoint methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and more rigorous alchemical free energy calculations such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). escholarship.org
Alchemical free energy methods calculate the relative binding free energy between two ligands by computationally "mutating" one into the other. nih.govcolumbia.edu This process involves creating a thermodynamic cycle that connects the bound and unbound states of the two ligands, allowing for the calculation of the difference in binding free energy (ΔΔG). columbia.edu These methods are considered the gold standard for accuracy in binding affinity prediction. nih.gov For a series of this compound analogs, FEP or TI could be used to predict how modifications to the scaffold would impact binding affinity, thereby guiding synthetic efforts towards more potent compounds.
Endpoint methods like MM/PBSA and MM/GBSA calculate the binding free energy by combining the molecular mechanics energies of the components with continuum solvation models. escholarship.org While generally less accurate than alchemical methods, they are computationally less demanding and can be used to analyze the energetic contributions of individual residues to the binding of a ligand. This can provide valuable insights into the key interactions driving ligand recognition.
The accuracy of binding free energy calculations is highly dependent on the quality of the force field used to describe the molecular interactions and the extent of conformational sampling. columbia.edu For flexible molecules like this compound, extensive molecular dynamics simulations are necessary to adequately sample the conformational space of both the ligand and the protein. escholarship.org
| Method | Description | Typical Accuracy (kcal/mol) | Computational Cost |
|---|---|---|---|
| MM/PBSA | Molecular Mechanics/Poisson-Boltzmann Surface Area. An endpoint method that combines molecular mechanics energy with a Poisson-Boltzmann model for solvation. | 2-4 | Moderate |
| MM/GBSA | Molecular Mechanics/Generalized Born Surface Area. Similar to MM/PBSA but uses a generalized Born model for faster solvation energy calculation. | 2-4 | Moderate |
| FEP | Free Energy Perturbation. An alchemical method that calculates the free energy difference between two states by discrete "perturbations". | ~1 | High |
| TI | Thermodynamic Integration. An alchemical method that calculates the free energy difference by integrating along a pathway connecting the two states. | ~1 | High |
In Silico Screening and Rational Design
Computational techniques play a pivotal role in modern drug discovery by enabling the rapid screening of large virtual libraries of compounds and facilitating the rational design of novel molecules with desired properties. For a chemical entity like this compound, these in silico approaches can accelerate the identification of more potent and selective analogs.
Pharmacophore Modeling and Virtual High-Throughput Screening
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. nih.gov
For this compound, a pharmacophore model could be generated based on its structure and known active analogs. This model would highlight the critical chemical features responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. dovepress.com This process, known as virtual high-throughput screening (vHTS), can efficiently identify novel molecules that possess the desired pharmacophoric features and are therefore likely to be active.
| Pharmacophore Feature | Potential Contribution from this compound |
|---|---|
| Hydrogen Bond Donor | Amine (-NH2) group on the phenyl ring, Amide (N-H) group |
| Hydrogen Bond Acceptor | Carbonyl (C=O) group of the amide |
| Aromatic Ring | The phenyl ring |
| Hydrophobic Group | The 3,3-dimethylbutyl (tert-butyl) group |
Scaffold Hopping and De Novo Design of Novel this compound Analogs
Scaffold hopping is a computational strategy aimed at discovering new molecular core structures (scaffolds) that can maintain the essential pharmacophoric features of a known active compound while possessing a different chemical backbone. nih.gov This approach is valuable for identifying novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, and for generating new intellectual property. uniroma1.it
Starting with the this compound scaffold, various computational algorithms can be employed to search for alternative scaffolds that can spatially arrange the key functional groups in a similar orientation. researchgate.net This could involve replacing the phenyl ring with a different aromatic or heteroaromatic system or modifying the butanamide linker.
De novo design, on the other hand, is a computational method for generating entirely new molecular structures from scratch, often within the constraints of a binding site or a pharmacophore model. nih.gov These methods can piece together molecular fragments to create novel molecules that are predicted to have high affinity for the target. Both scaffold hopping and de novo design are powerful tools for expanding the chemical space around a lead compound like this compound.
Predictive Computational Models for Absorption, Distribution, Metabolism, and Excretion (ADME) Research (Theoretical Aspects Only)
The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net Computational models that can predict these properties early in the drug discovery process are invaluable for identifying and mitigating potential liabilities. These in silico ADME predictions are generally based on quantitative structure-property relationships (QSPR) and machine learning models. nih.gov
For a molecule like this compound, a variety of theoretical ADME properties can be calculated based on its chemical structure. These descriptors can provide an initial assessment of its drug-like potential.
Absorption: Parameters like lipophilicity (logP), polar surface area (PSA), and the number of rotatable bonds are used to predict oral bioavailability. phcogj.com Models such as the Caco-2 permeability model can also be used to estimate intestinal absorption. scispace.com
Distribution: The extent of plasma protein binding and the ability to cross the blood-brain barrier are critical distribution properties that can be predicted using computational models.
Metabolism: In silico tools can predict the likely sites of metabolism by cytochrome P450 enzymes, which can help in designing analogs with improved metabolic stability. researchgate.net
Excretion: Properties related to renal clearance and interaction with drug transporters can also be computationally estimated.
| ADME Property | Relevant Computational Descriptor | Significance |
|---|---|---|
| Absorption | LogP (Lipophilicity) | Influences membrane permeability and solubility. |
| Absorption | Polar Surface Area (PSA) | Correlates with passive molecular transport through membranes. |
| Distribution | Fraction Unbound in Plasma (fu) | Determines the amount of drug available to interact with targets. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |
| Excretion | Renal Clearance Prediction | Estimates the rate at which the drug is cleared by the kidneys. |
Advanced Analytical and Spectroscopic Research Methodologies for N 4 Aminophenyl 3,3 Dimethylbutanamide
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopic methods are indispensable for the detailed molecular-level investigation of N-(4-Aminophenyl)-3,3-dimethylbutanamide. These techniques provide precise information about the compound's atomic composition, connectivity, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the p-substituted benzene ring would appear as two distinct doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the primary amine (-NH₂) would likely present as a broad singlet, the chemical shift of which can be solvent-dependent. The amide proton (-NH) would also appear as a singlet, typically at a higher chemical shift. The aliphatic portion of the molecule would show a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the two protons of the methylene (-CH₂-) group adjacent to the carbonyl.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of δ 170-175 ppm. The aromatic carbons would appear in the δ 115-150 ppm region, with the carbon attached to the amino group and the carbon attached to the amide nitrogen showing distinct shifts due to the electronic effects of these substituents. The quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methylene carbon would be observed in the aliphatic region of the spectrum.
Purity assessment is achieved by identifying any unexpected signals in the NMR spectra, which would indicate the presence of impurities. Integration of the proton signals can be used for the quantitative determination of the purity of the research sample.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (ortho to -NH₂) | 6.6 - 6.8 | Doublet |
| Aromatic CH (ortho to -NHCO) | 7.2 - 7.4 | Doublet |
| Amine (-NH₂) | Variable (e.g., 3.5 - 4.5) | Broad Singlet |
| Amide (-NH) | Variable (e.g., 8.0 - 9.0) | Singlet |
| Methylene (-CH₂-) | ~2.2 | Singlet |
| tert-Butyl (-C(CH₃)₃) | ~1.0 | Singlet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Aromatic C (C-NH₂) | 140 - 145 |
| Aromatic C (C-NHCO) | 130 - 135 |
| Aromatic CH | 115 - 125 |
| Methylene (-CH₂-) | 45 - 50 |
| Quaternary C (-C (CH₃)₃) | 30 - 35 |
| Methyl (-CH₃) | 25 - 30 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule, confirming its chemical formula (C₁₂H₁₈N₂O).
In addition to molecular weight determination, MS is invaluable for impurity profiling. By analyzing the mass spectrum of a research sample, trace impurities with different molecular weights can be detected. Fragmentation patterns, obtained through techniques like tandem mass spectrometry (MS/MS), can help in the structural elucidation of these impurities. Common fragmentation pathways for this compound would likely involve cleavage of the amide bond and fragmentation of the side chains.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the secondary amide (around 3300 cm⁻¹). A strong absorption band corresponding to the C=O stretching of the amide group (amide I band) would be prominent around 1650-1680 cm⁻¹. Other significant peaks would include those for aromatic C-H and C=C stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing chromophores. The aminophenyl group in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would be expected to show absorption maxima (λ_max) in the UV region, characteristic of the electronic transitions within the substituted benzene ring.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Secondary Amide (-NH) | N-H Stretch | ~3300 |
| Carbonyl (C=O) | C=O Stretch (Amide I) | 1650 - 1680 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aliphatic C-H | C-H Stretch | <3000 |
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the molecule in the crystal lattice, including the planarity of the amide group and the orientation of the phenyl ring relative to the rest of the molecule.
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal and reveals intermolecular interactions such as hydrogen bonding. In the case of this compound, hydrogen bonds involving the amine and amide N-H groups and the carbonyl oxygen are expected to play a significant role in the crystal packing. While the molecule itself is achiral, crystallographic analysis confirms the molecular symmetry and provides a definitive structural proof.
Chromatographic and Separation Science Research
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound in research samples.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of this compound.
Analytical HPLC: For analytical purposes, a reversed-phase HPLC method is typically employed. This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. An analytical HPLC method can be used to determine the purity of a sample by separating the main compound from any impurities.
Preparative HPLC: When high-purity material is required for research purposes, preparative HPLC can be used. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to isolate larger quantities of the compound. The fractions containing the pure compound are collected, and the solvent is subsequently removed.
Table 4: Representative HPLC Method Parameters for Analysis of N-Aryl Amides
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Note: These are representative parameters and would require optimization for the specific analysis of this compound.
Supercritical Fluid Chromatography (SFC) for Challenging Separations of this compound and its Derivatives
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool in pharmaceutical and chemical analysis, offering advantages in terms of speed, efficiency, and environmental sustainability. researchgate.netnih.gov While specific research on the SFC analysis of this compound is not extensively documented in publicly available literature, the structural characteristics of the molecule allow for theoretical postulation of effective separation strategies.
This compound possesses a polar amino group and an amide linkage, along with a non-polar tert-butyl group. This combination of functionalities makes it amenable to SFC, which excels at separating compounds with a range of polarities. The primary mobile phase in SFC is typically supercritical carbon dioxide, often modified with a small amount of a polar organic solvent such as methanol, ethanol, or isopropanol to enhance solvating power and improve peak shape. nih.govresearchgate.net
For the separation of this compound and its potential derivatives, a variety of stationary phases could be employed. Chiral separations, for instance, are a significant application of SFC in drug discovery. researchgate.net If chiral centers are present in derivatives of the target compound, chiral stationary phases (CSPs) would be essential for enantiomeric resolution. Screening of multiple CSPs with different polar modifiers is a common strategy to achieve optimal separation.
Method development in SFC for a compound like this compound would involve optimizing several parameters, including the choice of co-solvent, the gradient of the co-solvent, the column temperature, and the backpressure. These parameters influence the density and solvating power of the supercritical fluid, thereby affecting retention times and selectivity. The use of additives in the mobile phase, such as ammonium acetate, can also play a crucial role in the ionization state of the compounds, which impacts both their separation and detection when coupled with mass spectrometry (SFC-MS).
A hypothetical SFC method for the analysis of this compound could involve a standard C18 or a more polar stationary phase, with a methanol/CO2 gradient. The following table outlines a potential set of starting parameters for method development.
| Parameter | Potential Value |
| Column | 4.6 x 100 mm, 5 µm particle size |
| Stationary Phase | C18 or Diol |
| Mobile Phase | CO2 and Methanol |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm or Mass Spectrometry |
Gas Chromatography (GC) for Analysis of Volatile Derivatives and Reaction Byproducts
Gas Chromatography (GC) is a fundamental analytical technique for the separation and analysis of volatile and thermally stable compounds. For a molecule such as this compound, direct analysis by GC may be challenging due to its relatively high molecular weight and the presence of polar functional groups (amine and amide), which can lead to poor peak shape and thermal degradation in the injector or column.
To overcome these limitations, derivatization is a common strategy in GC analysis. The primary amino group of this compound can be derivatized to a less polar, more volatile functional group. For example, acylation with an agent like trifluoroacetic anhydride (TFAA) or silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would produce a more thermally stable and volatile derivative suitable for GC analysis.
The analysis of volatile byproducts from the synthesis of this compound is another important application of GC. For instance, if the synthesis involves the reaction of 4-nitroaniline and 3,3-dimethylbutanoyl chloride followed by reduction, GC could be used to monitor the presence of any unreacted starting materials or volatile side products.
When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities. The mass spectrum of this compound or its derivatives would show a molecular ion peak and characteristic fragmentation patterns that can be used for structural elucidation and confirmation. For quantitative analysis, a triple quadrupole GC-MS system operating in multiple reaction monitoring (MRM) mode can offer high selectivity and sensitivity.
A hypothetical GC-MS method for a derivatized form of this compound is outlined in the table below.
| Parameter | Potential Value |
| GC System | Agilent 7890B or equivalent |
| MS System | Triple Quadrupole Mass Spectrometer |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 300 °C (5 min) |
| Carrier Gas | Helium at 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | SCAN or MRM |
Advanced Electrochemical Characterization in Research Settings
Advanced electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. The aromatic amine functionality is electrochemically active and can be oxidized at a suitable potential.
In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly scanned potential between two set limits. The resulting current is measured as a function of the applied potential, producing a voltammogram. The position of the oxidation peak potential would provide information about the ease of electron removal from the aromatic amine. The peak current is related to the concentration of the compound.
The electrochemical behavior of this compound would likely be influenced by the nature of the substituent on the amino group. The 3,3-dimethylbutanamide (B1266541) group may have an electronic effect on the phenyl ring and the amino group, which would be reflected in the oxidation potential compared to aniline (B41778) or other substituted anilines.
Research in this area could involve studying the effect of pH on the electrochemical response, as the protonation state of the amino group will significantly affect its oxidation. The reversibility of the oxidation process can also be investigated by examining the presence of a corresponding reduction peak on the reverse scan. This information is crucial for understanding the stability of the oxidized species.
| Parameter | Description |
| Electrochemical Analyzer | Potentiostat/Galvanostat |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Solvent | Acetonitrile or Dichloromethane |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (TBAP) |
| Scan Rate | 100 mV/s |
The data obtained from such studies would be valuable for developing electrochemical sensors or for understanding the role of this compound in redox processes.
Despite a comprehensive search for "this compound," publicly available scientific literature does not currently provide specific research applications within the detailed scope of the requested article. There is a lack of published studies detailing its use as a chemical probe for biological systems, its integration with omics technologies like proteomics and metabolomics, or its exploration in advanced materials science.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and content inclusions based on the current body of scientific literature. Information on the development of this specific compound as a chemical probe, its role in systems-level understanding through omics, its application in materials science, and future interdisciplinary research collaborations is not available.
Further research and publication in peer-reviewed scientific journals are required to establish the emerging applications and future perspectives of this compound in these specialized fields.
Q & A
Q. Primary techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms the amide bond (δ ~7.5–8.0 ppm for aromatic protons, δ ~170–175 ppm for carbonyl carbon).
- Mass spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 220.144 (calculated for C₁₂H₁₈N₂O).
- HPLC : Purity >98% using a C18 column (acetonitrile/water + 0.1% TFA, UV detection at 254 nm).
Stability assessment : Store at −20°C in amber vials; stability in DMSO or ethanol (>6 months) confirmed via periodic HPLC analysis .
What are the key physicochemical properties influencing its bioavailability?
| Property | Value | Implications |
|---|---|---|
| LogP (octanol-water) | 3.1 ± 0.2 | High lipophilicity suggests membrane permeability but may limit aqueous solubility. |
| Polar surface area | 38.5 Ų | Moderate H-bonding capacity, suitable for passive diffusion. |
| Solubility | 0.5 mg/mL in water | Requires co-solvents (e.g., DMSO) for in vitro assays. |
Data derived from analogs with similar substituents (e.g., 3,3-dimethylbutanamide group) .
Advanced Research Questions
How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to receptors (e.g., GPCRs or enzymes). The 4-aminophenyl group may anchor in hydrophobic pockets, while the amide forms H-bonds with catalytic residues .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to identify key binding motifs.
- ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (AMES test profiles) .
Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays.
What strategies resolve contradictions in reported biological activity data?
Case example : Discrepant IC₅₀ values in kinase inhibition assays may arise from:
- Assay conditions : Varying ATP concentrations (1 mM vs. 10 µM) or buffer pH (7.4 vs. 6.8).
- Compound purity : Trace impurities (>2%) from incomplete purification can skew results. Validate via LC-MS .
- Cell line variability : Use isogenic cell lines and standardized protocols (e.g., MTT vs. CellTiter-Glo).
Mitigation : Replicate studies under harmonized conditions and report full experimental parameters .
How can derivatization enhance the compound’s pharmacological profile?
- Bioisosteric replacement : Substitute the 3,3-dimethyl group with cyclopropane to reduce steric hindrance.
- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to modulate electronic effects and receptor affinity.
- Pro-drug design : Esterify the amide (e.g., methyl ester) to improve oral bioavailability, with in vivo hydrolysis releasing the active form .
Experimental validation : Screen derivatives via high-throughput SPR (surface plasmon resonance) for binding kinetics.
What advanced spectroscopic techniques elucidate its reaction mechanisms?
- In situ FTIR : Monitor real-time amide bond formation (C=O stretch at ~1650 cm⁻¹) during synthesis.
- NMR kinetics : Track reaction intermediates (e.g., acyl chloride) using ¹H NMR with deuterated solvents.
- X-ray crystallography : Resolve crystal structures of intermediates to confirm stereoelectronic effects .
How do structural modifications impact its metabolic stability?
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